3-Imino-3H-benzo[f]chromene-2-carbonitrile 3-Imino-3H-benzo[f]chromene-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16096505
InChI: InChI=1S/C14H8N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-7,16H
SMILES:
Molecular Formula: C14H8N2O
Molecular Weight: 220.23 g/mol

3-Imino-3H-benzo[f]chromene-2-carbonitrile

CAS No.:

Cat. No.: VC16096505

Molecular Formula: C14H8N2O

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

3-Imino-3H-benzo[f]chromene-2-carbonitrile -

Specification

Molecular Formula C14H8N2O
Molecular Weight 220.23 g/mol
IUPAC Name 3-iminobenzo[f]chromene-2-carbonitrile
Standard InChI InChI=1S/C14H8N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-7,16H
Standard InChI Key KPTYBJVHTZXOAP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C#N

Introduction

Overview

3-Imino-3H-benzo[f]chromene-2-carbonitrile (CAS: 141987-72-6) is a heterocyclic organic compound featuring a fused naphthopyran backbone modified with an imino group at position 3 and a nitrile group at position 2. With a molecular formula of C14H8N2O\text{C}_{14}\text{H}_{8}\text{N}_{2}\text{O} and a molecular weight of 220.23 g/mol , this compound serves as a versatile intermediate in organic synthesis and exhibits potential biological activities.

Structural Characteristics

Molecular Architecture

The compound consists of a benzo[f]chromene core, a tricyclic system comprising two fused benzene rings and a pyran ring. Key functional groups include:

  • 3-Imino group: A tautomeric moiety capable of existing in keto-enol forms.

  • 2-Carbonitrile: A polar nitrile group influencing reactivity and solubility.

Spectroscopic Data

  • IR: Stretching vibrations at 2180–2192 cm⁻¹ (C≡N) and 1600–1664 cm⁻¹ (C=N) .

  • 1H^1\text{H} NMR: Aromatic protons resonate at δ 6.9–8.0 ppm, with imino protons appearing as broad singlets near δ 8.9–9.5 ppm .

  • 13C^{13}\text{C} NMR: Signals at δ 116–121 ppm (C≡N), δ 143–160 ppm (C=N), and δ 110–152 ppm (aromatic carbons) .

Synthetic Methodologies

Reduction of 3-Cyano-2-Iminocoumarins

A widely used method involves sodium borohydride-mediated reduction of 3-cyano-2-iminocoumarins in methanol at 0°C for 45 minutes, yielding 90% product .

General Procedure:

  • Suspend 12 mmol of 2-imino-2H-1-benzopyran-3-carbonitrile in 12 mL methanol.

  • Add 6 mmol NaBH₄ in portions under vigorous stirring.

  • Quench with water, filter, and dry under vacuum to obtain a yellowish powder .

Multicomponent Reactions

Three-component reactions using β-naphthol, aldehydes, and malononitrile under solvent-free conditions with DMAP catalyst achieve 70–85% yields .

Example:

  • β-Naphthol + 4-methoxybenzaldehyde + malononitrile → 2-amino-4-(4-methoxyphenyl)-4H-benzo[f]chromene-3-carbonitrile .

Comparative Synthesis Table

MethodReagents/ConditionsYield (%)Reference
NaBH₄ ReductionMethanol, 0°C, 45 min90
DMAP-Catalyzed MCRSolvent-free, 100°C, 2 h85
Piperidine-Mediated MCREthanol, reflux, 2 h75

Chemical Reactivity and Applications

Key Reactions

  • Reduction: Converts the imino group to an amine, forming 3-amino derivatives .

  • Cyclization: Reacts with phenylisothiocyanate under microwave irradiation to yield chromeno-pyrimidine derivatives .

  • Functionalization: The nitrile group undergoes hydrolysis to carboxamides or reacts with Grignard reagents to form ketones .

Biological and Material Applications

  • Anticancer Activity: Derivatives inhibit EGFR kinase (IC₅₀: 0.25–1.5 μM) and show cytotoxicity against HCT-116 and MCF-7 cells .

  • Chemosensors: Despite poor metal ion selectivity, the compound exhibits fluorescence quenching in the presence of Cu²⁺ and Fe³⁺ .

  • Material Science: Serves as a precursor for optoelectronic materials due to its conjugated π-system.

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